molecular formula C25H22Cl2N4O4S B11642871 Ethyl 2-(5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate

Ethyl 2-(5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate

Cat. No.: B11642871
M. Wt: 545.4 g/mol
InChI Key: YEGJMXMFNAMRAR-UHFFFAOYSA-N
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Description

Ethyl 2-(5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, which is known for its biological activity, and a sulfonamide group, which is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate typically involves multiple steps. The process begins with the preparation of the phthalazine core, followed by the introduction of the dichlorophenyl group through a nucleophilic substitution reaction. The sulfonamide group is then added via a sulfonation reaction, and finally, the ethyl ester is formed through esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are effective.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2,4-dichlorophenyl)acetate
  • 2-(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4-(2,3-dichlorophenyl)-phthalazin-1(2H)-one

Uniqueness

Ethyl 2-(5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate is unique due to its combination of a phthalazine core and a sulfonamide group, which imparts specific biological activity and chemical reactivity. This makes it distinct from other similar compounds that may lack one of these functional groups or have different substituents.

Properties

Molecular Formula

C25H22Cl2N4O4S

Molecular Weight

545.4 g/mol

IUPAC Name

ethyl 2-[[5-[4-(3,4-dichloroanilino)phthalazin-1-yl]-2-methylphenyl]sulfonylamino]acetate

InChI

InChI=1S/C25H22Cl2N4O4S/c1-3-35-23(32)14-28-36(33,34)22-12-16(9-8-15(22)2)24-18-6-4-5-7-19(18)25(31-30-24)29-17-10-11-20(26)21(27)13-17/h4-13,28H,3,14H2,1-2H3,(H,29,31)

InChI Key

YEGJMXMFNAMRAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl)C

Origin of Product

United States

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